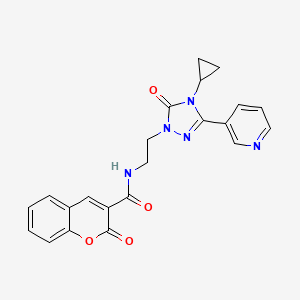

![molecular formula C19H12ClF6N5O B2704790 N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 477864-65-6](/img/structure/B2704790.png)

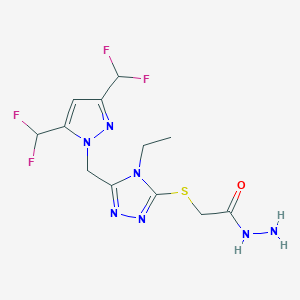

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cytokinin-like Activity and Adventitious Rooting Enhancement

Urea derivatives, including compounds similar to N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, have been investigated for their cytokinin-like activity. These compounds have been found to act as positive regulators of cell division and differentiation in plants. Some urea derivatives exhibit cytokinin-like activities that can exceed those of adenine-based compounds, making them potent agents in in vitro plant morphogenesis studies. Such compounds have also been identified to specifically enhance adventitious root formation, providing valuable insights into their potential use in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).

Molecular Structure and Hydrogen Bonding

Research into heterocyclic ureas has shed light on their complexation-induced unfolding to form multiply hydrogen-bonded complexes. Studies on compounds structurally related to the chemical have demonstrated that they can form folded structures in solution, which undergo unfolding and dimerization at high concentrations or in the presence of hydrogen-bonding counterparts. This behavior is crucial for understanding the self-assembly processes and the design of molecular materials with specific functions (Corbin et al., 2001).

Interaction with Biomolecules

Investigations into the association of N-(pyridin-2-yl),N'-substituted ureas with biomolecules have provided insights into the substituent effect on complexation. Such studies are important for designing urea derivatives that can effectively interact with biological targets, influencing the development of new drugs and therapeutic agents (Ośmiałowski et al., 2013).

Corrosion Inhibition

Research has also explored the use of triazinyl urea derivatives as corrosion inhibitors for metals. These studies have revealed that certain urea derivatives can effectively protect metal surfaces from corrosion in acidic environments, highlighting their potential application in industrial processes and materials protection (Mistry et al., 2011).

Antimicrobial Properties

Urea derivatives have been studied for their antimicrobial properties, with some compounds showing promising activity against various pathogens. This opens up potential applications in the development of new antimicrobial agents that could address the challenge of antibiotic resistance (Singh et al., 2015).

Safety And Hazards

properties

IUPAC Name |

1-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF6N5O/c20-13-8-11(19(24,25)26)9-27-16(13)30-14-5-2-6-15(29-14)31-17(32)28-12-4-1-3-10(7-12)18(21,22)23/h1-9H,(H3,27,28,29,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQGMSNQXQKGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF6N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2704708.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2704712.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)

![(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide](/img/structure/B2704719.png)

![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2704720.png)

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-phenethylacetamide](/img/structure/B2704723.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2704726.png)

![3-{[2-(2,5-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2704727.png)